

An In-depth Technical Guide to the Chemical Structure and Properties of Butafosfan

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Butafosfan is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. It is often administered in combination with cyanocobalamin (Vitamin B12) to prevent and treat metabolic disorders in various animal species, including cattle, swine, and horses.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacokinetics, pharmacodynamics, and toxicological profile of **Butafosfan**, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

Butafosfan, with the chemical name [1-(butylamino)-1-methylethyl]-phosphinic acid, is a white crystalline powder.[2] It is characterized by the presence of a phosphinic acid group and a butylamino moiety.

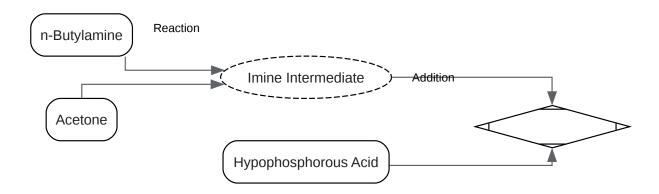
Table 1: Chemical and Physical Properties of Butafosfan



Property	Value	Reference(s)
IUPAC Name	[1-(butylamino)-1-methylethyl]- phosphinic acid	[2]
CAS Number	17316-67-5	[2]
Molecular Formula	C7H18NO2P	[2]
Molecular Weight	179.2 g/mol	
Appearance	White crystalline powder	
Melting Point	219-222 °C	_
Solubility	Soluble in water	
рКа	Not available	_
LogP	Not available	_

Synthesis of Butafosfan

The synthesis of **Butafosfan** typically involves a one-pot reaction. The general scheme is outlined below:



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Caption: Synthesis of Butafosfan.



A common method involves the reaction of n-butylamine with acetone to form an imine intermediate. This is followed by the addition of hypophosphorous acid to the imine, leading to the formation of **Butafosfan**.

Pharmacokinetics

Butafosfan is rapidly absorbed and eliminated following parenteral administration. In cattle, after intravenous injection, it follows a three-compartment model with a terminal elimination half-life of approximately 1.38 hours. The primary route of excretion is via the urine, with about 77% of the administered dose being eliminated unchanged within 12 hours. Studies in piglets have shown similar rapid absorption and elimination after both intravenous and intramuscular administration.

Table 2: Pharmacokinetic Parameters of Butafosfan

Species	Route of Adminis tration	Dose	T½ (h)	Cmax (µg/mL)	Tmax (h)	Bioavail ability (%)	Referen ce(s)
Cattle	Intraveno us	5.6 mg/kg	1.38	-	-	-	
Piglets	Intraveno us	10 mg/kg	3.30	-	-	-	-
Piglets	Intramus cular	10 mg/kg	4.21	28.11	0.31	74.69	

Pharmacodynamics and Mechanism of Action

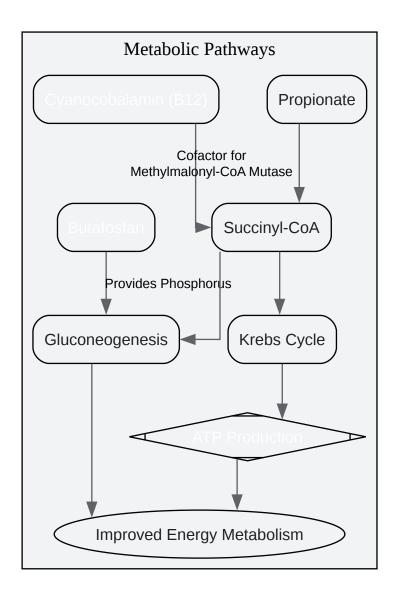
The precise mechanism of action of **Butafosfan** is not fully elucidated, but it is known to influence energy metabolism. It is believed to act as a source of organic phosphorus, which is essential for numerous metabolic processes, including ATP synthesis and the phosphorylation of intermediates in glycolysis and gluconeogenesis.

When administered with cyanocobalamin, **Butafosfan** has been shown to modulate lipid and carbohydrate metabolism. Studies in dairy cows have demonstrated its ability to decrease



serum levels of non-esterified fatty acids (NEFA) and β -hydroxybutyrate (BHBA), key indicators of negative energy balance. Furthermore, research suggests that the combination can influence the expression of genes involved in fatty acid metabolism in the liver.

One proposed mechanism involves the stimulation of gluconeogenesis. Cyanocobalamin is a cofactor for methylmalonyl-CoA mutase, an enzyme crucial for the conversion of propionate to succinyl-CoA, a key intermediate in the Krebs cycle and a substrate for gluconeogenesis. By providing a source of phosphorus, **Butafosfan** may further support these energy-producing pathways.



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Caption: Proposed Mechanism of Action.

Toxicological Profile

Butafosfan exhibits a low level of acute toxicity. The oral LD50 in mice is approximately 21,000 mg/kg, and the intravenous LD50 is around 5,000 mg/kg. Repeated-dose toxicity studies in rats and dogs have not shown significant adverse effects at therapeutic doses.

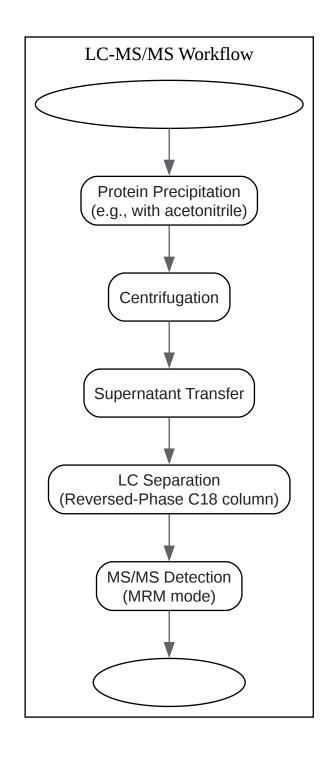
Table 3: Acute Toxicity of Butafosfan

Species	Route of Administration	LD50 (mg/kg)	Reference(s)
Mouse	Oral	~21,000	
Mouse	Intravenous	~5,000	-
Rat	Oral	>2,000	

Experimental Protocols Quantification of Butafosfan in Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of **Butafosfan** in animal plasma.





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Caption: LC-MS/MS Experimental Workflow.

Methodology:

• Sample Preparation:

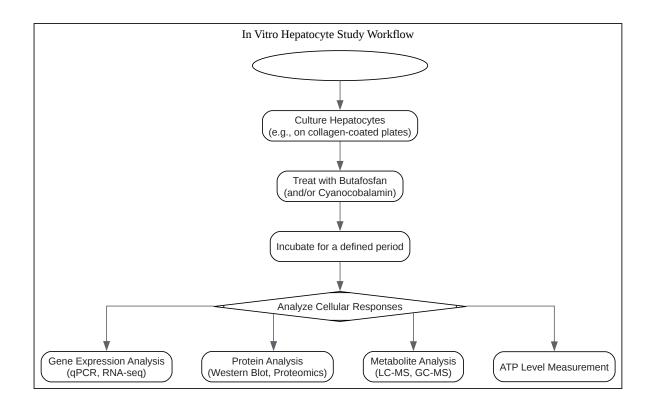


- To 100 μL of plasma, add an internal standard (e.g., a stable isotope-labeled Butafosfan).
- Precipitate proteins by adding 300 μL of ice-cold acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Conditions:
 - LC System: A high-performance liquid chromatography system.
 - Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.3 mL/min.
 - Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive ion mode.
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for **Butafosfan** and the internal standard.

In Vitro Assessment of Metabolic Effects in Primary Hepatocytes

This protocol outlines a general procedure for investigating the direct effects of **Butafosfan** on hepatocyte metabolism.





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Caption: In Vitro Hepatocyte Study Workflow.

Methodology:

- Hepatocyte Isolation and Culture:
 - Isolate primary hepatocytes from the target animal species using a collagenase perfusion method.



- Plate the isolated hepatocytes on collagen-coated culture dishes in a suitable culture medium (e.g., William's E medium supplemented with fetal bovine serum, insulin, and dexamethasone).
- Allow the cells to attach and form a monolayer.
- Treatment:
 - Prepare stock solutions of **Butafosfan** and cyanocobalamin in a suitable solvent.
 - Treat the cultured hepatocytes with various concentrations of Butafosfan, alone or in combination with cyanocobalamin. Include a vehicle control group.
- Analysis of Metabolic Parameters:
 - Gene Expression: After the treatment period, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) or RNA-sequencing to analyze the expression of genes involved in gluconeogenesis (e.g., PCK1, G6PC), fatty acid oxidation (e.g., CPT1A, ACADVL), and other relevant metabolic pathways.
 - ATP Levels: Measure intracellular ATP levels using a commercial ATP assay kit based on the luciferin-luciferase reaction.
 - Metabolite Analysis: Collect the cell culture medium and cell lysates for the analysis of key metabolites such as glucose, lactate, NEFA, and Krebs cycle intermediates using LC-MS or GC-MS based metabolomics.

Conclusion

Butafosfan is a valuable tool in veterinary medicine for the management of metabolic disorders. Its mechanism of action, particularly in synergy with cyanocobalamin, appears to be centered on the modulation of energy metabolism at the cellular level. This guide provides a foundational understanding of its chemical and pharmacological properties, which is essential for researchers and professionals in drug development. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which will enable the optimization of its therapeutic applications.



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- 2. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Butafosfan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823276#understanding-the-chemical-structure-and-properties-of-butafosfan]

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